REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][cH:10][cH:11]1.[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[K+:13].[NH2:14][O:15][S:16]([OH:17])(=[O:18])=[O:19].[OH-:12]>>[CH3:1][O:2][c:3]1[c:4]2[cH:5][cH:6][n:7]([NH2:14])[c:8]2[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NOS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cccc2c1ccn2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |